molecular formula C11H8ClN5OS2 B6624979 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide

Cat. No. B6624979
M. Wt: 325.8 g/mol
InChI Key: GNWKKKAWAGOGLI-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide, also known as CCT018159, is a small molecule inhibitor that has been widely used in scientific research. This molecule has shown promising results in various studies and is considered a potential drug candidate for the treatment of cancer and other diseases.

Mechanism of Action

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells and is considered a potential target for cancer therapy. N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has been shown to have various biochemical and physiological effects. It has been reported to inhibit the phosphorylation of various proteins, including Akt, p53, and NF-κB, which are involved in cell survival and proliferation. N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has also been found to inhibit the expression of VEGF, a protein that promotes angiogenesis, and COX-2, an enzyme that is involved in inflammation. These effects suggest that N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has potential therapeutic applications in cancer and inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be selective for CK2, which reduces the risk of off-target effects. However, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has some limitations as well. It has low solubility in water, which can hinder its use in some experiments. Additionally, it has been reported to have low bioavailability in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the research on N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide. One potential direction is to study its efficacy in combination with other anticancer agents. Another direction is to investigate its effects on other cellular processes, such as autophagy and DNA damage response. Furthermore, the development of more potent and selective CK2 inhibitors may lead to the discovery of more effective therapeutic agents for cancer and other diseases.
Conclusion:
In conclusion, N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide is a small molecule inhibitor that has shown promising results in various scientific studies. It has potential therapeutic applications in cancer and inflammatory diseases, and its mechanism of action involves the inhibition of CK2. While N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has some limitations, its advantages make it a valuable tool for lab experiments. Future research on N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide may lead to the development of more effective therapeutic agents for cancer and other diseases.

Synthesis Methods

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with 2-aminothiazole and 3-methyl-1,2,4-triazole-5-carboxylic acid. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has been extensively used in scientific research to study its potential as a therapeutic agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been reported to have anti-inflammatory and anti-angiogenic properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5OS2/c1-17-7(4-13-16-17)10(18)15-11-14-6(5-19-11)8-2-3-9(12)20-8/h2-5H,1H3,(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWKKKAWAGOGLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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